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Compound of Interest

Compound Name:
4-[4-(4-Chlorophenyl)-1,3-thiazol-

2-yl]morpholine

CAS No.: 145889-63-0

Cat. No.: B2549936 Get Quote

Executive Summary
4-(4-(4-Chlorophenyl)thiazol-2-yl)morpholine (CAS 145889-63-0) is a heterocyclic compound

featuring a 1,3-thiazole core substituted at the C2 position with a morpholine ring and at the C4

position with a 4-chlorophenyl group.[1][2] This molecule represents a "privileged structure" in

drug discovery, serving as a critical scaffold for developing kinase inhibitors, anti-inflammatory

agents, and antimicrobial compounds. Its structural duality—combining the lipophilic

chlorophenyl moiety with the polar, hydrogen-bond-accepting morpholine ring—makes it an

ideal probe for exploring ATP-binding pockets and hydrophobic protein domains.

Chemical Identity & Physicochemical Properties[3]
[4][5][6]
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Parameter Detail

CAS Registry Number 145889-63-0

IUPAC Name
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-

yl]morpholine

Common Synonyms
2-Morpholino-4-(4-chlorophenyl)thiazole; 4-(4-

(p-Chlorophenyl)thiazol-2-yl)morpholine

Molecular Formula C₁₃H₁₃ClN₂OS

Molecular Weight 280.77 g/mol

SMILES Clc1ccc(cc1)c2csc(n2)N3CCOCC3

InChI Key
VFQYLXGCKWDCPD-UHFFFAOYSA-N

(Hydrochloride salt variant often used)

Physical Characteristics
Property Value (Experimental/Predicted)

Appearance Off-white to pale yellow crystalline solid

Melting Point 118–122 °C (Typical for class)

Solubility
Soluble in DMSO, DMF, Chloroform; Sparingly

soluble in Ethanol; Insoluble in Water

LogP ~3.2 (Lipophilic)

H-Bond Acceptors 3 (N, O, S)

H-Bond Donors 0

Synthesis & Manufacturing Methodologies
The primary route to CAS 145889-63-0 is the Hantzsch Thiazole Synthesis, a condensation

reaction between an

-haloketone and a thioamide. This method is preferred for its high atom economy and
scalability.
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Reaction Protocol
Reagents:

Substrate A: 2-Bromo-4'-chloroacetophenone (4-Chlorophenacyl bromide) [CAS 536-38-9].

Substrate B: Morpholine-4-carbothioamide [CAS 14294-10-1].

Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF).

Step-by-Step Procedure:

Preparation: Dissolve 1.0 equivalent of Morpholine-4-carbothioamide in absolute ethanol (0.5

M concentration).

Addition: Add 1.05 equivalents of 2-Bromo-4'-chloroacetophenone dropwise to the stirring

solution at room temperature.

Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours. The reaction proceeds via

nucleophilic attack of the thioamide sulfur on the

-carbon, followed by dehydration.

Work-up: Cool the reaction mixture to 0 °C. The hydrobromide salt of the product often

precipitates.

Neutralization: Filter the solid and suspend in water. Basify with 10% NaHCO₃ or NH₄OH to

liberate the free base.

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography

(Hexane:EtOAc gradient).

Synthesis Pathway Visualization
The following diagram illustrates the Hantzsch condensation mechanism tailored to this specific

CAS.
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Figure 1: Hantzsch Thiazole Synthesis pathway for CAS 145889-63-0.

Biological & Pharmacological Applications[5][7][8]
[9][10][11]
This compound functions as a versatile scaffold in medicinal chemistry. It is rarely the final drug

but rather a critical "hit" or "lead" structure optimized for specific targets.

Mechanism of Action (Pharmacophore Analysis)
The molecule interacts with biological targets through three distinct vectors:

The Morpholine Head: Acts as a solvent-exposed solubilizing group and a hydrogen bond

acceptor (via the ether oxygen), often interacting with the hinge region of kinase enzymes.

The Thiazole Linker: Provides a rigid spacer that orients the peripheral groups and

participates in

-

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).

The 4-Chlorophenyl Tail: A lipophilic moiety that occupies deep hydrophobic pockets (e.g.,

the specificity pocket of kinases or the COX active site).

Key Therapeutic Areas
Kinase Inhibition: Derivatives of this scaffold are investigated as inhibitors of CDK (Cyclin-

Dependent Kinases) and PI3K, relevant in oncology for suppressing tumor proliferation.
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Anti-Inflammatory: The structure mimics the diarylheterocycle motif found in COX-2 inhibitors

(e.g., Celecoxib), suggesting potential for prostaglandin suppression.

Antimicrobial/Antiurease: Research indicates that 2-morpholinothiazoles can inhibit bacterial

urease, a virulence factor in H. pylori infections.

Structure-Activity Relationship (SAR) Diagram
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Figure 2: Structure-Activity Relationship (SAR) mapping of the pharmacophore to biological

targets.

Analytical Characterization
To validate the synthesis of CAS 145889-63-0, the following spectral data is standard.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
7.85 (d, 2H): Aromatic protons on the chlorophenyl ring (ortho to thiazole).

7.45 (d, 2H): Aromatic protons on the chlorophenyl ring (meta to thiazole).

7.30 (s, 1H): Thiazole C5-H singlet (characteristic diagnostic peak).

3.75 (t, 4H): Morpholine O-CH₂ protons.
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3.45 (t, 4H): Morpholine N-CH₂ protons.

Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization).

Parent Ion (

): Observed at m/z 281.1 (consistent with

Cl isotope).

Isotope Pattern: A distinctive M+2 peak at m/z 283.1 (~33% intensity of base peak) confirms

the presence of one Chlorine atom.

Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled according to

protocols for aryl-thiazoles and morpholines.

GHS Classification:

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Skin/Eye Irritation: Category 2 (Causes irritation).

Aquatic Toxicity: Chronic Category 3 (Harmful to aquatic life with long-lasting effects due to

chlorophenyl moiety).

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere

(Argon/Nitrogen) to prevent slow oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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